Complete Loss of CRTH2 Receptor Binding Affinity Relative to Active Enantiomer
The (R)-enantiomer (R)-L 888607 exhibits no measurable affinity for the human CRTH2 receptor, in stark contrast to the active (S)-enantiomer L-888607, which binds with subnanomolar affinity (Ki = 0.8–4 nM) [1]. This represents a functional loss of receptor engagement exceeding three orders of magnitude [2].
| Evidence Dimension | Human CRTH2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No measurable binding (inactive) |
| Comparator Or Baseline | L-888607 (active S-enantiomer): Ki = 0.8 ± 0.4 nM [1] / Ki = 4 nM [2] |
| Quantified Difference | >1000-fold reduction in affinity; functional inactivity |
| Conditions | [3H]PGD2 competitive binding assay using recombinant human CRTH2 receptor expressed in cell membranes [1] |
Why This Matters
This stereospecific loss of activity confirms (R)-L 888607 as a validated negative control, essential for distinguishing on-target CRTH2 agonism from assay background or non-specific effects.
- [1] Glpbio. L 888607 product datasheet (Ki = 0.8 ± 0.4 nM). View Source
- [2] Gervais FG, et al. Identification of a potent and selective synthetic agonist at the CRTH2 receptor. Mol Pharmacol. 2005 Jun;67(6):1834-9. View Source
